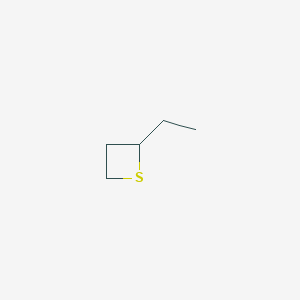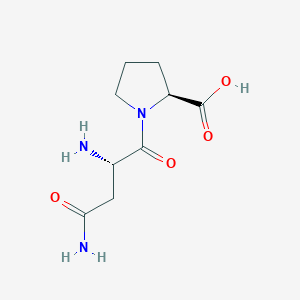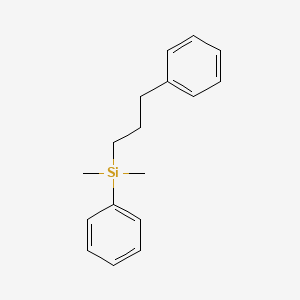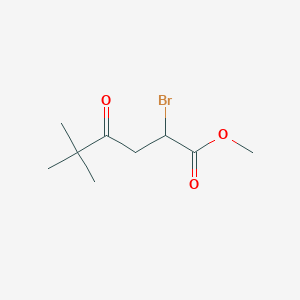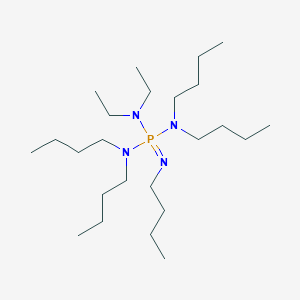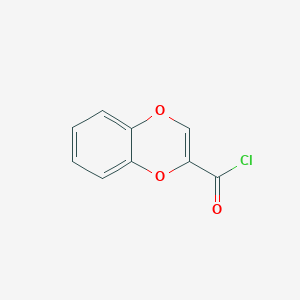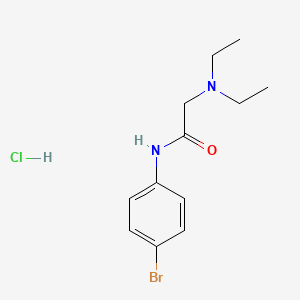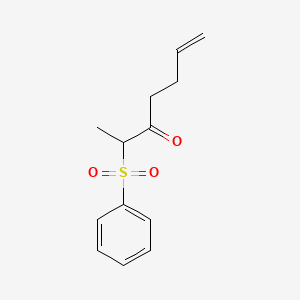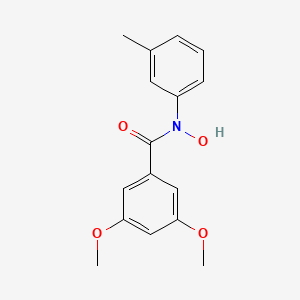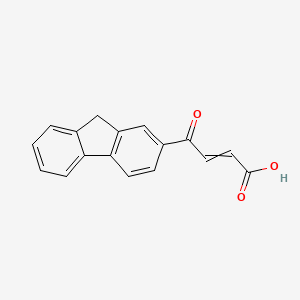
4-Propionyl-4'-n-hexanoyloxyazobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propionyl-4’-n-hexanoyloxyazobenzene is an organic compound with the molecular formula C21H24N2O3 and a molecular weight of 352.4269 . This compound belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. Azobenzenes are known for their photochromic properties, meaning they can change color when exposed to light, making them useful in various applications such as dyes, molecular switches, and liquid crystal displays.
准备方法
The synthesis of 4-Propionyl-4’-n-hexanoyloxyazobenzene typically involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with phenol derivatives to form azobenzene compounds.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反应分析
4-Propionyl-4’-n-hexanoyloxyazobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction of the azo group (N=N) can be achieved using reducing agents like sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst to form hydrazo compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrazo compounds.
科学研究应用
4-Propionyl-4’-n-hexanoyloxyazobenzene has several scientific research applications:
Chemistry: It is used as a photochromic compound in the study of light-induced molecular switches and sensors.
Biology: The compound’s photoresponsive properties are utilized in the development of light-controlled biological systems and optogenetics.
Medicine: Research is ongoing to explore its potential in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: It is employed in the production of liquid crystal displays, optical data storage, and smart materials that respond to light stimuli
作用机制
The mechanism of action of 4-Propionyl-4’-n-hexanoyloxyazobenzene involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible trans-cis isomerization around the azo bond (N=N). This isomerization changes the compound’s molecular structure and properties, such as absorption spectrum and polarity. The molecular targets and pathways involved include interactions with light-sensitive receptors and enzymes that can be modulated by the compound’s photoinduced structural changes .
相似化合物的比较
4-Propionyl-4’-n-hexanoyloxyazobenzene can be compared with other azobenzene derivatives, such as:
4-Propionyl-4’-n-butanoyloxyazobenzene: Similar in structure but with a shorter butanoyloxy group instead of the hexanoyloxy group.
4-Propionyl-4’-n-heptanoyloxyazobenzene: Similar in structure but with a longer heptanoyloxy group instead of the hexanoyloxy group.
The uniqueness of 4-Propionyl-4’-n-hexanoyloxyazobenzene lies in its specific combination of propionyl and hexanoyloxy groups, which may confer distinct photochromic properties and reactivity compared to its analogs.
属性
CAS 编号 |
76204-66-5 |
|---|---|
分子式 |
C21H24N2O3 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
[4-[(4-propanoylphenyl)diazenyl]phenyl] hexanoate |
InChI |
InChI=1S/C21H24N2O3/c1-3-5-6-7-21(25)26-19-14-12-18(13-15-19)23-22-17-10-8-16(9-11-17)20(24)4-2/h8-15H,3-7H2,1-2H3 |
InChI 键 |
WFBBAYATFGFPGM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


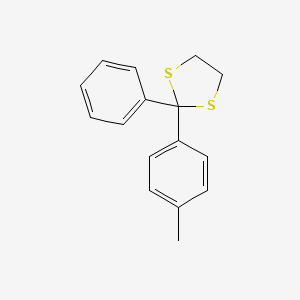
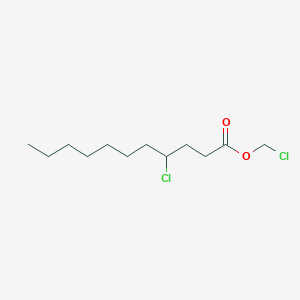
![9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14433450.png)

